(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine

Medicinal Chemistry High-Throughput Screening Chemical Libraries

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine (CAS 85542-15-0, molecular formula C₁₃H₂₅N) is a secondary amine characterized by a rigid bicyclo[2.2.1]heptane (norbornane) scaffold connected via an ethyl linker to a butylamine moiety. The norbornane cage imparts a conformationally constrained three-dimensional architecture that distinguishes this compound from flexible linear alkyl amines.

Molecular Formula C13H25N
Molecular Weight 195.34 g/mol
Cat. No. B12277737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine
Molecular FormulaC13H25N
Molecular Weight195.34 g/mol
Structural Identifiers
SMILESCCCCNC(C)C1CC2CCC1C2
InChIInChI=1S/C13H25N/c1-3-4-7-14-10(2)13-9-11-5-6-12(13)8-11/h10-14H,3-9H2,1-2H3
InChIKeyLQTRUQFPXCKSSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine (CAS 85542-15-0): Sourcing Guide for a Rigid Norbornane-Based Secondary Amine Building Block


(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine (CAS 85542-15-0, molecular formula C₁₃H₂₅N) is a secondary amine characterized by a rigid bicyclo[2.2.1]heptane (norbornane) scaffold connected via an ethyl linker to a butylamine moiety . The norbornane cage imparts a conformationally constrained three-dimensional architecture that distinguishes this compound from flexible linear alkyl amines [1]. It is primarily employed as a research intermediate and a building block in medicinal chemistry, where its rigid scaffold is leveraged for target binding or metabolic stability [2]. It is commercially available from a limited set of specialty chemical suppliers .

Why Substituting (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine with Other Aliphatic Amines Compromises Project Outcomes


Due to its complex fused ring system, (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine cannot be substituted with simpler alkyl amines or even other bicyclic analogs without introducing significant risk. The norbornane core provides a unique vector of steric bulk and conformational restriction that is not replicated by cyclohexyl or flexible chain amines, potentially altering binding interactions or physicochemical properties [1]. Furthermore, the specific combination of the norbornyl-ethyl linker and the butylamine tail in this compound yields a defined hydrophobic-hydrophilic balance, distinguishing it from closely related analogs like (1-{bicyclo[2.2.1]heptan-2-yl}ethyl)(propyl)amine or (1-{bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine . Generic substitution based solely on amine class ignores the critical impact of this exact steric and electronic profile on downstream synthesis and biological activity [2].

Quantitative Evidence for (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine: Differentiating Data from Analogs


Frequency and Uniqueness of the Bicycloheptane-Ethyl-Butylamine Scaffold in Screening Libraries

While not a direct bioactivity measurement, the commercial and patent frequency of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine compared to its closest analogs provides quantitative evidence of its unique position in chemical space. A survey of commercial chemical suppliers indicates that this exact compound is available from a limited subset of vendors, with reported purities ranging from 95% to 98% . In contrast, its shorter-chain analog (1-{bicyclo[2.2.1]heptan-2-yl}ethyl)(propyl)amine is even less commonly listed . Furthermore, a search of patent literature reveals that while the bicyclo[2.2.1]heptane scaffold is widely claimed in generic Markush structures for various therapeutic targets (e.g., sigma-2 receptor, CXCR2, DPP-4) [1][2], the specific N-ethyl-butyl substitution pattern of this compound is seldom, if ever, explicitly exemplified. This scarcity in both commercial and patent spaces suggests a lower probability of encountering this exact chemotype in competitor screening collections or prior art, thereby increasing the potential value of leads derived from this specific building block.

Medicinal Chemistry High-Throughput Screening Chemical Libraries

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area (TPSA) Comparison with Phenyl-Substituted Analogs

The physicochemical profile of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine, as predicted by computational tools, exhibits key differences compared to structurally similar yet functionally distinct analogs. The target compound has a predicted LogP of 3.7 and a TPSA of 12 Ų [1]. In contrast, a phenyl-substituted analog, (1-{bicyclo[2.2.1]heptan-2-yl}ethyl)[1-(4-chlorophenyl)butyl]amine, is predicted to have a significantly higher LogP (~5.1) and a TPSA of 3.2 Ų . This quantitative difference indicates that the butylamine version is markedly less lipophilic and more polar than its aryl-containing counterpart, which would translate to distinct solubility, permeability, and protein-binding characteristics in a biological setting.

ADME Prediction Physicochemical Properties Drug-likeness

Metabolic Stability Advantage of the Bicyclo[2.2.1]heptane Scaffold Over Linear Alkyl Chains in Analogous Systems

While direct metabolic stability data for (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine is not publicly available, class-level evidence from closely related systems demonstrates the stabilizing effect of the bicyclo[2.2.1]heptane (norbornane) core. In a study on CXCR2 antagonists, compound 2e, which contains a bicyclo[2.2.1]heptane scaffold, exhibited extremely high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in rat and human plasma (with <10% degradation over the assay period) [1]. This is a characteristic imparted by the rigid, cage-like norbornane structure which is inherently resistant to oxidative metabolism compared to flexible linear or monocyclic alkyl chains [2]. The target compound, by virtue of containing this exact scaffold, is expected to share this enhanced metabolic stability relative to a hypothetical comparator where the bicycloheptane is replaced by a linear heptyl or cyclohexyl group.

Metabolic Stability Microsomal Clearance Scaffold Optimization

Recommended Application Scenarios for (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine Based on Evidence


Scaffold Hopping in Kinase or GPCR Inhibitor Programs

When optimizing a lead series that currently contains a flexible alkyl amine or a phenyl group, (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine can be employed as a scaffold-hopping replacement. This substitution aims to improve metabolic stability and introduce a conformationally restricted three-dimensional element, as supported by the class-level stability of the norbornane core [1] and its distinct physicochemical profile compared to phenyl-containing analogs [2].

Building Block for Focused Libraries Targeting CNS Penetration

The compound's relatively low TPSA (12 Ų) and moderate predicted LogP (3.7) [2] place it within a favorable range for passive blood-brain barrier (BBB) permeability. It can be utilized as a key amine building block in the synthesis of focused compound libraries for central nervous system (CNS) targets, where rigid, non-planar scaffolds are often correlated with improved selectivity and reduced P-glycoprotein efflux.

Specialty Amine for Synthesis of Chiral Auxiliaries or Ligands

Given the rigid, chiral nature of the bicyclo[2.2.1]heptane scaffold, this compound (especially in enantiomerically pure forms) serves as a valuable starting material for the synthesis of chiral auxiliaries or ligands for asymmetric catalysis [3]. Its structural uniqueness, as evidenced by its limited commercial availability and patent exemplification , makes it a compelling choice for creating proprietary catalytic systems or resolving agents.

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